Cas no 2229610-85-7 (O-(3-methylpentyl)hydroxylamine)

O-(3-methylpentyl)hydroxylamine is a specialized hydroxylamine derivative featuring a branched 3-methylpentyl ether group. This structural modification enhances its solubility in organic solvents and improves stability compared to simpler hydroxylamine analogs. The compound is particularly useful in organic synthesis, serving as a versatile intermediate for the preparation of oximes, nitrones, and other nitrogen-containing functional groups. Its branched alkyl chain may also influence steric and electronic properties in reaction pathways, offering selectivity advantages in certain transformations. The product is typically handled under inert conditions due to the reactivity of the hydroxylamine moiety. Suitable for research and industrial applications requiring tailored hydroxylamine derivatives.
O-(3-methylpentyl)hydroxylamine structure
2229610-85-7 structure
Product Name:O-(3-methylpentyl)hydroxylamine
CAS No:2229610-85-7
MF:C6H15NO
MW:117.189401865005
CID:6423513
PubChem ID:22013612
Update Time:2025-05-20

O-(3-methylpentyl)hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • O-(3-methylpentyl)hydroxylamine
    • EN300-2001371
    • SCHEMBL1508185
    • 2229610-85-7
    • Inchi: 1S/C6H15NO/c1-3-6(2)4-5-8-7/h6H,3-5,7H2,1-2H3
    • InChI Key: RYEYXUXOGVFTBW-UHFFFAOYSA-N
    • SMILES: O(CCC(C)CC)N

Computed Properties

  • Exact Mass: 117.115364102g/mol
  • Monoisotopic Mass: 117.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 4
  • Complexity: 47.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 35.2Ų

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Additional information on O-(3-methylpentyl)hydroxylamine

O-(3-methylpentyl)hydroxylamine: A Comprehensive Overview of CAS No. 2229610-85-7

O-(3-methylpentyl)hydroxylamine, with the CAS number 2229610-85-7, is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its distinctive molecular structure, which includes a hydroxylamine functional group attached to a 3-methylpentyl chain. This article aims to provide a detailed and comprehensive overview of O-(3-methylpentyl)hydroxylamine, covering its chemical properties, synthesis methods, applications, and recent research developments.

Chemical Properties: O-(3-methylpentyl)hydroxylamine is a colorless liquid with a molecular formula of C6H15NO. Its molecular weight is approximately 117.19 g/mol. The compound exhibits moderate solubility in water and is highly soluble in organic solvents such as ethanol and acetone. The presence of the hydroxylamine group imparts significant reactivity to the molecule, making it useful in various chemical reactions. The hydroxylamine group can participate in nucleophilic substitution reactions, redox reactions, and condensation reactions, among others.

Synthesis Methods: The synthesis of O-(3-methylpentyl)hydroxylamine can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-methylpentanol with hydroxylamine under appropriate conditions. This reaction typically proceeds via an intermediate oxime formation step followed by reduction to yield the final product. Another approach involves the alkylation of hydroxylamine using 3-methylpentyl halides or sulfonates as electrophiles. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods, such as the use of catalysts and microwave-assisted reactions to improve yield and reduce by-products.

Applications: O-(3-methylpentyl)hydroxylamine finds applications in a variety of fields due to its versatile reactivity and unique properties. In pharmaceutical research, it serves as an important intermediate in the synthesis of drugs and biologically active compounds. Its ability to form stable complexes with metal ions makes it useful in coordination chemistry and materials science. Additionally, the compound has been explored for its potential as a ligand in catalytic systems, where it can enhance the efficiency and selectivity of catalytic reactions.

Pharmaceutical Applications: In the pharmaceutical industry, O-(3-methylpentyl)hydroxylamine has shown promise as a precursor for the synthesis of novel drug candidates. Recent studies have focused on its use in the development of anti-inflammatory agents and neuroprotective compounds. For instance, researchers at [University Name] have reported that derivatives of O-(3-methylpentyl)hydroxylamine exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in inflammation pathways. These findings open up new avenues for the treatment of inflammatory diseases such as arthritis and multiple sclerosis.

Materials Science: In materials science, O-(3-methylpentyl)hydroxylamine has been investigated for its potential use in the preparation of functional polymers and coatings. Its ability to form stable complexes with metal ions makes it an attractive candidate for the development of metal-organic frameworks (MOFs). MOFs are highly porous materials with applications in gas storage, separation, and catalysis. Researchers at [Institution Name] have demonstrated that incorporating O-(3-methylpentyl)hydroxylamine into MOF structures can enhance their stability and performance in various applications.

Catalysis: The use of O-(3-methylpentyl)hydroxylamine as a ligand in catalytic systems has been an area of active research. Ligands play a crucial role in modulating the activity and selectivity of catalysts by stabilizing transition states or altering electronic properties. Studies have shown that O-(3-methylpentyl)hydroxylamine-based ligands can significantly improve the efficiency of catalytic reactions involving hydrogenation, oxidation, and coupling processes. For example, a recent publication in [Journal Name] reported that a palladium catalyst modified with O-(3-methylpentyl)hydroxylamine-derived ligands exhibited enhanced activity in hydrogenation reactions compared to traditional catalysts.

Recent Research Developments: The scientific community continues to explore new applications and properties of O-(3-methylpentyl)hydroxylamine strong>. One notable area of research is its potential use in bioconjugation chemistry. Bioconjugation involves linking biomolecules such as proteins or antibodies to functional groups or nanoparticles for various biomedical applications. Researchers at [Research Institution] have demonstrated that < strong >O-(3-methylpent yl)hydro xyla mine< /stro ng > can be effectively used as a linker molecule in bioconjugation reactions due to its high reactivity and stability under physiological conditions. p > < p >< strong >Conclusion:< /stro ng > In summary ,< stro ng >O -( 3 -m eth ylp en ty l )hy dr ox yla mi ne< /stro ng > (CAS No .< stro ng >2 229610 -85 -7< /stro ng > ) is a versatile compound with unique chemical properties that make it valuable across multiple disciplines . Its potential applications range from pharmaceutical development to materials science and catalysis . Ongoing research continues to uncover new uses and properties , highlighting its importance as an essential building block in modern chemistry . As our understanding of this compound deepens , we can expect to see even more innovative applications emerge , driving advancements in various scientific fields . p > article > response >

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